molecular formula C16H14ClFN2O2S B3486108 N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-ethoxybenzamide

N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-ethoxybenzamide

Cat. No.: B3486108
M. Wt: 352.8 g/mol
InChI Key: HOAYYQFBESKUGI-UHFFFAOYSA-N
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Description

Compounds with a structure similar to “N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-ethoxybenzamide” often belong to the class of organic compounds known as phenylpyrazoles . They consist of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions under Hantzsch thiazole synthesis conditions . For example, the compound “N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine” was synthesized by refluxing a mixture of 3-chloro-2-methylphenylthiourea and 4-fluorophenacylbromide in ethanol solvent in the absence of a catalyst .


Molecular Structure Analysis

The molecular structure of similar compounds often involves meta coupling with fluorine . The presence of chlorine in low molecular weight compounds affects its biological activity by altering the electrophilicity of carbon in the C-Cl bond .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the production of reactive oxygen species (ROS) .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve a melting point determined in an open capillary tube . The molecular weight of similar compounds can be found in the range of 146.55 to 308.699 .

Mechanism of Action

The mechanism of action of similar compounds often involves the induction of apoptosis . This can be achieved by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway (as indicated by the activation of caspase-9 and the executioner caspases-3 and 7), causing nuclear fragmentation, and increasing the levels of ROS .

Safety and Hazards

The safety and hazards of similar compounds often involve precautionary statements such as “Avoid breathing dust/fume/gas/mist/vapors/spray” (P261) and “IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing” (P305+P351+P338) .

Future Directions

The future directions of similar compounds often involve their potential use in the treatment of various diseases. For example, the compound “N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine” has shown potential as a lead for developing novel compounds to treat colorectal cancer .

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O2S/c1-2-22-14-6-4-3-5-11(14)15(21)20-16(23)19-10-7-8-13(18)12(17)9-10/h3-9H,2H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAYYQFBESKUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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